molecular formula C16H19FN6O B3895104 N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine CAS No. 5866-56-8

N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B3895104
CAS No.: 5866-56-8
M. Wt: 330.36 g/mol
InChI Key: VYFUSHZHIOLFAE-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, a piperidinyl group, and a triazinyl group

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves multiple steps. The synthetic route generally starts with the preparation of the triazine core, followed by the introduction of the piperidinyl group, the methoxy group, and finally the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for

Properties

CAS No.

5866-56-8

Molecular Formula

C16H19FN6O

Molecular Weight

330.36 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H19FN6O/c1-24-16-20-14(19-15(21-16)23-9-5-2-6-10-23)22-18-11-12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20,21,22)/b18-11+

InChI Key

VYFUSHZHIOLFAE-WOJGMQOQSA-N

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCCCC2)N/N=C/C3=CC=CC=C3F

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)NN=CC3=CC=CC=C3F

Origin of Product

United States

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